molecular formula C7H13I2NO2 B14205469 Hexane, 1,1-diiodo-5-methyl-5-nitro- CAS No. 823180-31-0

Hexane, 1,1-diiodo-5-methyl-5-nitro-

Cat. No.: B14205469
CAS No.: 823180-31-0
M. Wt: 396.99 g/mol
InChI Key: UMWCEXVIOROLLR-UHFFFAOYSA-N
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Description

Hexane, 1,1-diiodo-5-methyl-5-nitro- is a chemical compound with the molecular formula C7H13I2NO2 It is characterized by the presence of two iodine atoms, a nitro group, and a methyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1,1-diiodo-5-methyl-5-nitro- typically involves the iodination of a suitable precursor, followed by nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of iodine and nitro groups at the desired positions on the hexane backbone. Common reagents used in these reactions include iodine, nitric acid, and sulfuric acid.

Industrial Production Methods

Industrial production of Hexane, 1,1-diiodo-5-methyl-5-nitro- may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,1-diiodo-5-methyl-5-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of dinitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Hexane, 1,1-diiodo-5-methyl-5-nitro- has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexane, 1,1-diiodo-5-methyl-5-nitro- involves its interaction with molecular targets through its iodine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group, in particular, can undergo reduction to form reactive nitrogen species that can modify proteins and nucleic acids.

Comparison with Similar Compounds

Hexane, 1,1-diiodo-5-methyl-5-nitro- can be compared with other similar compounds such as:

    Hexane, 1,1-diiodo-5-nitro-: Lacks the methyl group, which may affect its reactivity and applications.

    Hexane, 1,1-diiodo-5-methyl-:

    Hexane, 1,1-diiodo-5-methyl-5-amino-: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Properties

CAS No.

823180-31-0

Molecular Formula

C7H13I2NO2

Molecular Weight

396.99 g/mol

IUPAC Name

1,1-diiodo-5-methyl-5-nitrohexane

InChI

InChI=1S/C7H13I2NO2/c1-7(2,10(11)12)5-3-4-6(8)9/h6H,3-5H2,1-2H3

InChI Key

UMWCEXVIOROLLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC(I)I)[N+](=O)[O-]

Origin of Product

United States

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